7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate typically involves the reaction of 7-chlorodibenzo[b,d]furan with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the reactivity of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Research:
Mechanism of Action
The mechanism of action for 7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate is not extensively studied. its reactivity is primarily due to the presence of the trifluoromethanesulfonate group, which is a good leaving group in substitution reactions . This allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromodibenzo[b,d]furan-1-yl trifluoromethanesulfonate
- 7-Iododibenzo[b,d]furan-1-yl trifluoromethanesulfonate
- 7-Phenyldibenzo[b,d]furan-1-yl trifluoromethanesulfonate
Uniqueness
7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from its bromine, iodine, and phenyl analogs .
Properties
Molecular Formula |
C13H6ClF3O4S |
---|---|
Molecular Weight |
350.70 g/mol |
IUPAC Name |
(7-chlorodibenzofuran-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6ClF3O4S/c14-7-4-5-8-11(6-7)20-9-2-1-3-10(12(8)9)21-22(18,19)13(15,16)17/h1-6H |
InChI Key |
CZCOKDSJKGQWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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